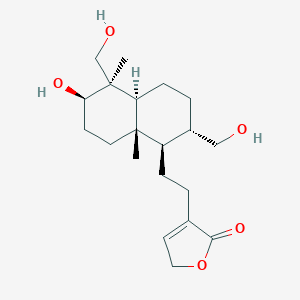

14-Deoxy-17-hydroxyandrographolide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14-Deoxy-17-hydroxyandrographolide typically involves the extraction from Andrographis paniculata. The synthetic modifications of andrographolide, a related compound, have been extensively studied for oncology applications . One common method involves the oxidation of andrographolide derivatives using m-CPBA (meta-Chloroperoxybenzoic acid) to yield various analogs .

Industrial Production Methods

the extraction from Andrographis paniculata remains a primary source .

Analyse Chemischer Reaktionen

Key Reaction: Acetylation

Acyl groups are introduced to enhance lipophilicity and bioavailability:

-

Procedure : Heating with acetic anhydride at 145°C for 1–2.5 hours under reflux .

-

Outcome : Formation of acetylated derivatives (e.g., 19-TBS-3,12-Ac-14-deoxyandrographolide) with improved cytotoxic activity .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | 145°C, 1.5–2.5 h reflux | 3,12-Acetylated derivatives | 72–82% |

| TBDPSCl (silylation) | Pyridine, room temperature | 19-TBDPS-14-deoxy-12-hydroxyandrographolide | 82% |

Hydroxyl Group Transformations

-

Silylation :

Oxidation and Reduction

-

Oxidation :

-

Converts secondary alcohols to ketones under mild oxidative conditions, though specific protocols for this compound require further characterization.

-

-

Reduction :

-

Limited data, but hydrogenation may reduce double bonds in the diterpenoid backbone.

-

pH Sensitivity

-

Acidic Conditions : Degrades rapidly, forming dehydration products.

-

Alkaline Conditions : Hydrolysis of ester or acetyl groups occurs, reducing bioactivity.

Thermal Stability

Cytotoxicity Enhancement

-

3,12-Di-O-acetyl derivative : Shows increased cytotoxicity against cancer cell lines (IC₅₀: ~40 μM) .

-

Silylated derivatives : Improved metabolic stability in hepatic microsomes .

Anti-inflammatory Derivatives

-

12-Hydroxyandrographolide analogs : Inhibit NF-κB and COX-2 pathways, reducing TNF-α and IL-6 production by 85–100% .

Chromatographic Profiling

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Mechanisms of Action:

14-Deoxy-17-hydroxyandrographolide exhibits potent anti-inflammatory effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced RAW 264.7 macrophage cells. In one study, the compound demonstrated a 100% inhibition of TNF-α and IL-1β and an 85.59% inhibition of IL-6 at specific concentrations .

Case Study:

A study involving the administration of this compound in murine models of inflammation revealed significant reductions in eosinophil counts and levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid following ovalbumin-induced inflammation . This suggests its potential as a therapeutic agent in allergic conditions.

Antiviral Activity

Research Findings:

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated that this compound binds effectively to the hACE2 receptor, which is crucial for viral entry into human cells. The binding energy was reported to be among the lowest compared to other natural compounds tested .

Data Table: Binding Affinity Comparison

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -7.5 |

| Andrographiside | -8.1 |

| Neoandrographolide | -7.9 |

| Apigenin | -7.6 |

Anticancer Potential

Cytotoxic Effects:

Research indicates that this compound can induce cytotoxicity in certain cancer cell lines while exhibiting minimal toxicity in normal cells. It has been shown to reduce the expression of apoptosis markers such as caspase-3 in human promonocytic cell lines, suggesting its potential role as an anticancer agent .

Case Study:

In vitro studies demonstrated that treatment with this compound inhibited cell proliferation in various cancer cell lines without causing significant toxicity to normal cells . This selective cytotoxicity highlights its promise as a targeted cancer therapy.

Immunomodulatory Effects

Pharmacological Insights:

The immunomodulatory effects of this compound have been documented in several studies, showing its ability to modulate immune responses effectively. In particular, it enhances the activity of immune cells while reducing excessive inflammatory responses .

Table: Summary of Immunomodulatory Effects

| Effect | Observation |

|---|---|

| Cytokine Inhibition | TNF-α, IL-1β, IL-6 inhibition |

| Immune Cell Modulation | Enhanced macrophage activity |

| Reduction in Allergic Responses | Decreased eosinophil counts |

Wirkmechanismus

The mechanism of action of 14-Deoxy-17-hydroxyandrographolide involves the induction of apoptosis in cancer cells. This compound has been shown to cause cell cycle arrest and apoptosis in HCT-116 cell lines . The molecular targets include various cellular pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

14-Deoxy-17-hydroxyandrographolide is unique due to its specific structural modifications that enhance its biological activity. Similar compounds include:

Andrographolide: The parent compound with diverse pharmacological properties.

14-Deoxy-12-hydroxyandrographolide: Another derivative with significant cytotoxic activity.

3,19-Diacetyl-12-phenylthio-14-deoxy-andrographolide: A semi-synthetic derivative with potent anticancer properties.

These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .

Biologische Aktivität

14-Deoxy-17-hydroxyandrographolide is a bioactive compound derived from the plant Andrographis paniculata, known for its diverse pharmacological properties. This compound is part of the ent-labdane diterpenoid family and has gained attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Cytotoxicity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and H929 (multiple myeloma) cells. For instance, it has shown IC50 values of approximately 37.56 µM for MCF-7 and 8 µM for H929 cells after 48 hours of exposure .

- Induction of Apoptosis : It induces apoptosis in leukemia HL60 cells by disrupting mitochondrial membrane potential, leading to cell death. This process is essential for its anti-cancer properties.

- Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced RAW 264.7 macrophage cells, achieving up to 100% inhibition at specific concentrations .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-cancer Activity : The compound has been shown to inhibit tumor growth by affecting specific molecular targets involved in cancer progression. Its derivatives, including andrographolide, have been studied extensively for their anti-tumor effects .

- Antimicrobial Activity : It exhibits antimicrobial properties against pathogens like Staphylococcus aureus and Enterococcus faecalis, inhibiting their growth effectively.

- Immunomodulatory Effects : The compound enhances immune responses, making it a candidate for treating immune-related disorders. It modulates various immune pathways, thus influencing cytokine production .

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

A study conducted on the anti-cancer activity of this compound utilized various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, supporting its potential use in cancer therapies .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound demonstrated its efficacy in reducing inflammation markers in animal models. Administration of this compound significantly lowered levels of inflammatory cytokines in serum samples from treated mice compared to controls. This suggests a promising role in managing inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound undergoes metabolism primarily via cytochrome P450 enzymes. Its absorption and distribution within biological systems are facilitated by interactions with transport proteins. Research shows that the compound is relatively stable under physiological conditions but may degrade over time, affecting its therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGEODVJJLYGW-UQZPWQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?

A1: this compound is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.